molecular formula C12H4Cl6 B1596512 2,3,3',4,4',6-Hexachlorobiphenyl CAS No. 74472-42-7

2,3,3',4,4',6-Hexachlorobiphenyl

Cat. No.: B1596512
CAS No.: 74472-42-7
M. Wt: 360.9 g/mol
InChI Key: ZQUPQXINXTWCQR-UHFFFAOYSA-N
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Description

2,3,3’,4,4’,6-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) congener . It belongs to the class of organic compounds known as polychlorinated biphenyls . The IUPAC name of 2,3,3’,4,4’,6-Hexachlorobiphenyl is 1,2,3-trichloro-4-(2,3,4-trichlorophenyl) benzene .


Molecular Structure Analysis

The molecular formula of 2,3,3’,4,4’,6-Hexachlorobiphenyl is C12H4Cl6 . It is a light yellow, soft, sticky resin .


Physical and Chemical Properties Analysis

2,3,3’,4,4’,6-Hexachlorobiphenyl has a molecular weight of 360.88 . It has a melting point of 107°C and a boiling point of 446.99°C (rough estimate). Its density is approximately 1.5940 (rough estimate), and it has a refractive index of 1.6270 (rough estimate). Its water solubility is 8.07ug/L at 20 ºC .

Scientific Research Applications

Metabolism and Excretion Studies

  • Metabolic Behavior : Research has shown that 2,3,3',4,4',6-Hexachlorobiphenyl, along with other symmetrical hexachlorobiphenyl isomers, undergoes metabolism and excretion processes in rats. One study demonstrated that the metabolism and excretion rates of these isomers are influenced by the position of chlorine substitution on the biphenyl ring. Isomers without vicinal unsubstituted carbon atoms are metabolized and excreted more slowly, while those with such atoms are metabolized and excreted more rapidly (Matthews & Tuey, 1980).

Environmental Impact and Degradation

  • Degradation and Analytical Indicators : The ratio of different hexachlorobiphenyl congeners, including this compound, has been studied as a potential indicator of environmental degradation and contamination. This research has provided insights into how these compounds degrade in various biotic matrices and their utility in environmental monitoring (Turrio-Baldassarri et al., 1997).

Chemical Properties and Solubility

  • Solubility in Supercritical Fluids : Studies have investigated the solubility of polychlorinated biphenyls (PCBs) like this compound in supercritical fluids, such as carbon dioxide. These findings are important for understanding the behavior of PCBs in various environmental and industrial processes (Anitescu & Tavlarides, 1999).

Enzymatic and Biological Interactions

  • Enzyme Induction Studies : Research has been conducted on the ability of this compound and other PCB congeners to induce hepatic microsomal enzymes in rats. This research helps in understanding the biochemical and toxicological impacts of PCBs on living organisms (Parkinson et al., 1980).

Toxicity and Health Implications

  • Bioconversion by Fungi : The white-rot fungus, Phlebia brevispora, has been studied for its ability to degrade toxic coplanar PCBs, including this compound. This research offers potential bioremediation strategies for dealing with PCB contamination (Kamei et al., 2006).

Safety and Hazards

2,3,3’,4,4’,6-Hexachlorobiphenyl is considered a probable carcinogen . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

Biochemical Analysis

Biochemical Properties

It is known that PCBs, including 2,3,3’,4,4’,6-Hexachlorobiphenyl, can interfere with human metabolism . This interference can be very serious, producing symptoms such as abdominal pain, nausea, vomiting, diarrhea, headache, dizziness, depression, nervousness, dermal and ocular lesions, fatigue, irregular menstrual cycles, and a lowered immune response .

Cellular Effects

It has been suggested that PCBs, including 2,3,3’,4,4’,6-Hexachlorobiphenyl, can have neurotoxic effects . These neurotoxic effects may be atropselective, meaning they affect certain cellular targets more than others .

Molecular Mechanism

It has been suggested that the oxidation of PCBs, including 2,3,3’,4,4’,6-Hexachlorobiphenyl, by human liver microsomes (HLMs) is atropselective . This suggests that 2,3,3’,4,4’,6-Hexachlorobiphenyl may interact with certain biomolecules in a specific way, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that PCBs, including 2,3,3’,4,4’,6-Hexachlorobiphenyl, do not break down readily and can bioaccumulate, causing harmful health effects over time .

Dosage Effects in Animal Models

It has been suggested that PCBs, including 2,3,3’,4,4’,6-Hexachlorobiphenyl, can cause harmful health effects, potentially including toxic or adverse effects at high doses .

Metabolic Pathways

It has been suggested that the oxidation of PCBs, including 2,3,3’,4,4’,6-Hexachlorobiphenyl, by HLMs is atropselective . This suggests that 2,3,3’,4,4’,6-Hexachlorobiphenyl may interact with certain enzymes or cofactors in a specific way .

Transport and Distribution

It is known that PCBs, including 2,3,3’,4,4’,6-Hexachlorobiphenyl, can bioaccumulate, suggesting that they may be transported and distributed in a specific way .

Subcellular Localization

It is known that PCBs, including 2,3,3’,4,4’,6-Hexachlorobiphenyl, can bioaccumulate, suggesting that they may localize to specific compartments or organelles within cells .

Properties

IUPAC Name

1,2,3,5-tetrachloro-4-(3,4-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-6-2-1-5(3-7(6)14)10-8(15)4-9(16)11(17)12(10)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUPQXINXTWCQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074231
Record name 2,3,3',4,4',6-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74472-42-7
Record name PCB 158
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74472-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,3',4,4',6-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',4,4',6-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4,4',6-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2JHN8P01Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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